
2-溴-1-(2,5-二羟基苯基)乙酮
描述
Synthesis Analysis The synthesis of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone has been achieved through various chemical methods, demonstrating its significance in synthetic chemistry. For instance, its synthesis involves halogen-exchange reactions leading to higher yields, highlighting its efficacy as a chemical protective group. This synthesis process emphasizes the compound's utility in organic synthesis, showcasing its importance in the development of novel compounds (Li Hong-xia, 2007).
Molecular Structure Analysis The molecular structure and vibrational frequencies of related compounds have been thoroughly investigated, employing techniques like FT-IR and molecular docking studies. These analyses reveal the stability of the molecule and the charge transfer within, underlining the significance of such structural analyses in understanding the chemical behavior and potential applications of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone and its analogs (Y. Mary et al., 2015).
Chemical Reactions and Properties This compound's chemical reactions include its utility in synthesizing various derivatives, demonstrating its versatility in forming complex molecules. Its role in synthesizing enantiomerically pure compounds through a series of reactions further showcases its importance in producing compounds with specific chiral properties, essential for pharmaceutical applications (Shuo Zhang et al., 2014).
Physical Properties Analysis While specific studies focusing solely on the physical properties of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone were not identified, the analysis of related compounds provides insights into their crystalline structures, hydrogen-bonding patterns, and solubility properties. Such studies are crucial for understanding how these properties influence the compound's behavior in various solvents and conditions, impacting its applications in chemical synthesis (James L. Balderson et al., 2007).
Chemical Properties Analysis The compound's chemical properties, such as reactivity with other chemicals and its role in forming complex molecules, highlight its utility in synthetic chemistry. The synthesis of various derivatives from 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone demonstrates its reactivity and potential for producing biologically active molecules. This aspect is crucial for developing new pharmaceuticals and materials (Li Yu-feng, 2013).
科学研究应用
合成和化学性质:
- 李玉峰(2013 年)讨论了 2-溴-1-(4-羟基苯基)乙酮(辛弗林的关键中间体)从 1-(4-羟基苯基)乙酮的合成,使用溴作为溴化试剂 (李玉峰,2013)。
- 李红霞(2007 年)合成了 2-溴-1-(2,5-二甲氧基苯基)乙酮,证明了其作为化学保护基的功效,尽管没有观察到光解现象 (李红霞,2007)。
- Curti 等人(2007 年)描述了 2-硝基丙烷阴离子与 α-溴代酮(包括 2-溴-1-(4-硝基苯基)乙酮)之间的电子转移链反应,通过 SRN1 机制形成 α,β-不饱和酮 (Curti、Gellis 和 Vanelle,2007)。
精神活性物质:
- Texter 等人(2018 年)鉴定了新型精神活性物质 2-氨基-1-(4-溴-2,5-二甲氧基苯基)乙酮盐酸盐(bk-2C-B)的热解产物,表明人们担心摄入毒性未知的热解产物 (Texter 等人,2018)。
药理研究:
- Bayrak 等人(2017 年)合成了天然溴酚作为碳酸酐酶、乙酰胆碱酯酶和丁酰胆碱酯酶等酶的抑制剂,显示出显着的抑制特性 (Bayrak、Taslimi、Gülçin 和 Menzek,2017)。
- Kanamori 等人(2002 年)研究了大鼠体内 4-溴-2,5-二甲氧基苯乙胺 (2C-B) 的代谢,鉴定了各种代谢物并提出了多种代谢途径 (Kanamori、Inoue、Iwata、Ohmae 和 Kishi,2002)。
作用机制
Target of Action
It is known that this compound is an aryl ketone , a class of compounds that have been used to prepare a number of pharmaceuticals . The specific targets and their roles would depend on the particular pharmaceutical application.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
生化分析
Biochemical Properties
2-Bromo-1-(2,5-dihydroxyphenyl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in antioxidant defense mechanisms, thereby affecting the cellular response to oxidative stress. Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Alternatively, it can activate certain pathways by enhancing the activity of specific proteins. Changes in gene expression are often mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced antioxidant defense. At higher doses, it can become toxic, leading to adverse effects such as cellular damage and oxidative stress. Threshold effects are often observed, where a specific dosage range results in optimal activity, beyond which toxicity increases .
Metabolic Pathways
2-Bromo-1-(2,5-dihydroxyphenyl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the glycolytic pathway, thereby affecting glucose metabolism. Additionally, it may alter the levels of key metabolites, leading to changes in cellular energy balance .
Transport and Distribution
Within cells and tissues, 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules and its overall efficacy .
属性
IUPAC Name |
2-bromo-1-(2,5-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,10-11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEMTEHSSHUKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179714 | |
| Record name | 1-(2,5-Dihydroxyphenyl)-2-bromoethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25015-91-2 | |
| Record name | 1-(2,5-Dihydroxyphenyl)-2-bromoethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025015912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,5-Dihydroxyphenyl)-2-bromoethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



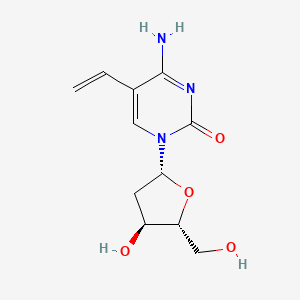
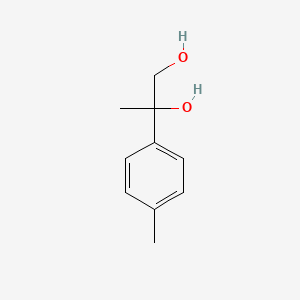
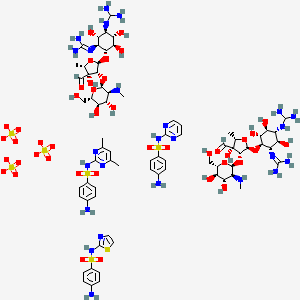
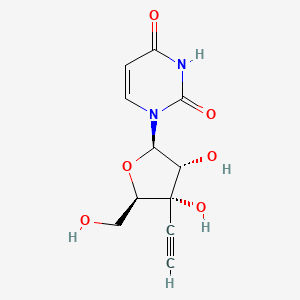

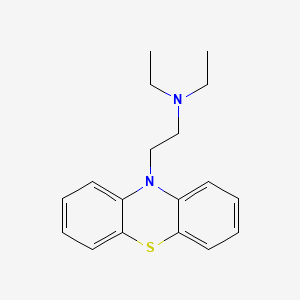
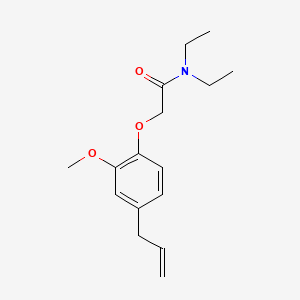

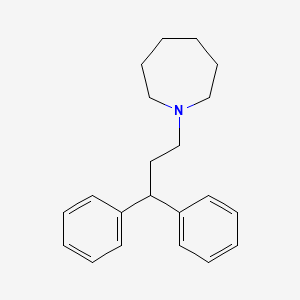
![4-Iodobenzo[b]thiophene-2-carboxamidine](/img/structure/B1201917.png)
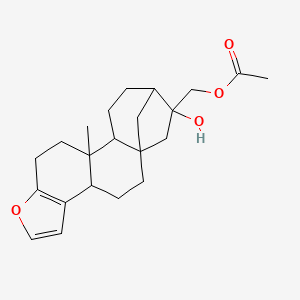

![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1201920.png)
